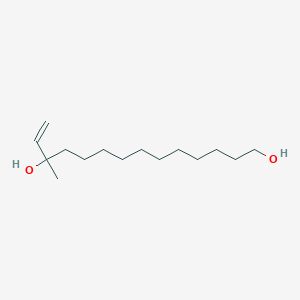

12-Methyltetradec-13-ene-1,12-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918875-98-6 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

12-methyltetradec-13-ene-1,12-diol |

InChI |

InChI=1S/C15H30O2/c1-3-15(2,17)13-11-9-7-5-4-6-8-10-12-14-16/h3,16-17H,1,4-14H2,2H3 |

InChI Key |

BTRRHFRWAFSPBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCO)(C=C)O |

Origin of Product |

United States |

Isolation and Elucidation of 12 Methyltetradec 13 Ene 1,12 Diol

Methodologies for Natural Product Isolation of 12-Methyltetradec-13-ene-1,12-diol

The initial and most critical phase in studying a natural product is its isolation in a pure form from its native biological matrix. For a compound like this compound, this requires a combination of targeted extraction to selectively remove it from the source material and advanced chromatographic techniques to separate it from other co-extracted compounds.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for natural products. Given the structure of this compound, which contains both polar hydroxyl groups and a long nonpolar hydrocarbon chain, a multi-modal chromatographic strategy is typically necessary.

Initial fractionation is often achieved using flash chromatography with silica (B1680970) gel. However, to resolve complex mixtures containing structurally similar lipids, more advanced methods are required. Diol-functionalized silica gel has proven effective for purifying compounds with diol groups, as it offers a different selectivity compared to standard silica due to its less polar and neutral surface, which is beneficial for acid-labile compounds. mdpi.com

For higher resolution, High-Performance Liquid Chromatography (HPLC) is indispensable. Several modes of HPLC can be envisioned for this specific target:

Normal-Phase HPLC: Using a polar stationary phase (like silica or diol) and a non-polar mobile phase, this technique can effectively separate isomers and compounds with differing polarity.

Reversed-Phase HPLC: Employing a non-polar stationary phase (such as C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water gradients), this method separates compounds based on hydrophobicity. It is highly effective for separating long-chain aliphatic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a high concentration of organic solvent in the mobile phase. chromatographyonline.com It is particularly useful for separating polar compounds and can offer unique selectivity for diols.

In cases of extremely complex extracts, orthogonal two-dimensional liquid chromatography (2D-LC) can be implemented. This powerful technique involves subjecting a sample to two different separation mechanisms, such as combining a diol column with a C18 column, to achieve superior resolution of target analytes from matrix interferences. nih.gov

Table 1: Chromatographic Techniques for Diol Separation

| Technique | Stationary Phase Example | Mobile Phase Principle | Primary Separation Principle | Suitability for this compound |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Gradient (e.g., Hexane to Ethyl Acetate) | Polarity | Initial fractionation, removal of very non-polar and very polar impurities. |

| Diol-Functionalized Chromatography | Silica-DIOL | Non-polar to moderately polar | Polarity, Hydrogen Bonding | Purification of acid-labile esters and compounds with diol groups. mdpi.com |

| Reversed-Phase HPLC | C18-modified Silica | Gradient (e.g., Water/Methanol) | Hydrophobicity | High-resolution separation from other lipids based on chain length and saturation. |

| HILIC | Polyvinyl alcohol with diol groups | High organic content (e.g., Acetonitrile/Water) | Partitioning into a water-enriched layer on the stationary phase | Offers alternative selectivity for polar functional groups on a non-polar backbone. chromatographyonline.com |

| Orthogonal 2D-LC | Zirconium-modified diol and C18 | Two distinct, independent mobile phase systems | Multi-modal (e.g., Polarity and Hydrophobicity) | Ultimate resolution for highly complex samples like landfill leachates or biological extracts. nih.gov |

Targeted Extraction Protocols from Biological Matrices

The goal of extraction is to efficiently and selectively transfer the target analyte from the solid or semi-solid biological matrix into a liquid solvent, while leaving behind as many interfering substances as possible. researchgate.net The choice of extraction method depends heavily on the nature of the source organism (e.g., plant, marine sponge, bacterium) and the chemical properties of the target compound.

A common starting point is liquid-liquid extraction (LLE) or solid-liquid extraction . For a moderately polar compound like this compound, a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane, would be a logical choice to extract the compound from an aqueous or dried biomass homogenate. The pH of the aqueous phase can be adjusted to suppress the ionization of acidic or basic impurities, enhancing the selectivity of the extraction. researchgate.net

More advanced and targeted methods include:

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent (the stationary phase) packed into a cartridge to isolate analytes from a liquid sample. For the target diol, a reversed-phase sorbent (like C18) could be used to retain the compound from an aqueous extract, followed by washing with water to remove polar impurities and elution with an organic solvent like methanol. nih.gov

Matrix Solid-Phase Dispersion (MSPD): In this method, the biological sample is blended directly with a solid sorbent (like a diol-based material), creating a dispersion that is then packed into a column. nih.gov The target compounds are subsequently eluted with an appropriate solvent. This technique is advantageous as it integrates sample homogenization, extraction, and cleanup into a single step. nih.gov

Ionic Liquid-Based Aqueous Two-Phase Systems (IL-ATPS): This emerging green technique uses an ionic liquid and a salt solution to form two immiscible aqueous phases. It has shown high efficiency in extracting bio-based diols from low-concentration aqueous solutions, offering a promising method for selective recovery. bethel.edu

Table 2: General Steps in a Targeted Extraction Protocol

| Step | Purpose | Example Method |

|---|---|---|

| 1. Sample Preparation | Homogenize the biological matrix to increase surface area. | Grinding, blending, or lyophilization of the source material (e.g., marine sediment, plant tissue). |

| 2. Primary Extraction | Transfer the target analyte into a liquid phase. | Solid-liquid extraction with a solvent like methanol/dichloromethane mixture. |

| 3. Solvent Partitioning | Separate compounds based on their solubility in two immiscible liquids. | Liquid-liquid extraction of the primary extract between ethyl acetate and water. |

| 4. Selective Cleanup | Remove major classes of interfering compounds. | Solid-Phase Extraction (SPE) using a C18 or Diol cartridge to isolate the lipid fraction. nih.gov |

| 5. Concentration | Remove the solvent to concentrate the purified extract. | Rotary evaporation under reduced pressure. |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once the compound is isolated in pure form, its chemical structure must be determined. This is accomplished using a combination of powerful analytical techniques that probe the molecule's mass, atomic connectivity, and functional groups.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional NMR experiments are essential to assemble the complete structure and determine its stereochemistry. researchgate.net

For this compound, the following 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This allows for the mapping of contiguous proton spin systems, such as the long alkyl chain and the vinyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This definitively assigns the carbons in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting the different spin systems identified by COSY and for placing quaternary carbons (like C12) and functional groups. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected by bonds. This is the primary method for determining relative stereochemistry. For the target compound, NOESY correlations could help establish the geometry of the double bond and the relative configuration at the C12 stereocenter. researchgate.net

Vibrational Spectroscopy Applications in Diol Structure Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy , is used to identify the functional groups present in a molecule. youtube.com Each chemical bond vibrates at a characteristic frequency, and when a molecule is exposed to infrared light, it absorbs the energy corresponding to these vibrations. libretexts.org This creates a unique spectral "fingerprint" for the compound. youtube.com

For this compound, vibrational spectroscopy would provide clear evidence for its key functional groups:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl (diol) groups.

C-H Stretches: Sharp peaks between 2850-3000 cm⁻¹ confirm the presence of the aliphatic methylene (B1212753) and methyl groups. A peak just above 3000 cm⁻¹ would indicate the vinylic C-H stretch.

C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹ would confirm the presence of the carbon-carbon double bond.

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region corresponds to the carbon-oxygen single bonds of the primary and tertiary alcohols.

These techniques, when used in concert, provide unambiguous confirmation of the proposed structure, completing the process of elucidation from natural source to definitive chemical identity. researchgate.net

Chiroptical Methods for Absolute Configuration Determination of this compound

Chiroptical methods are instrumental in determining the absolute configuration of chiral molecules by analyzing their interaction with polarized light. nih.govthieme-connect.de These techniques, including Electronic Circular Dichroism and Optical Rotatory Dispersion, are vital in the structural elucidation of natural products. thieme-connect.demdpi.com However, no studies applying these methods to this compound have been documented.

Electronic Circular Dichroism Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing experimental ECD spectra with those predicted by computational methods, the absolute configuration of stereocenters can be determined. nih.govmdpi.com

A search of scientific literature yielded no studies or data concerning the use of Electronic Circular Dichroism spectroscopy for the analysis of this compound.

Optical Rotatory Dispersion Analysis

Optical Rotatory Dispersion (ORD) analysis measures the change in the angle of plane-polarized light as a function of wavelength as it passes through a chiral substance. The resulting ORD curve, particularly the sign and magnitude of Cotton effects, can provide crucial information for assigning the absolute configuration of a molecule. thieme-connect.demdpi.com

There is no available research or published data detailing the application of Optical Rotatory Dispersion analysis to this compound.

Single-Crystal X-ray Diffraction Analysis (If Applicable)

Single-crystal X-ray diffraction is a powerful technique that provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. libretexts.org This method involves diffracting X-rays through a high-quality crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. libretexts.org

A thorough search of crystallographic databases and the scientific literature found no reports of a single-crystal X-ray diffraction analysis having been performed on this compound. Therefore, no structural data from this method is available.

Synthetic Strategies for 12 Methyltetradec 13 Ene 1,12 Diol and Its Analogues

Retrosynthetic Analysis of the 12-Methyltetradec-13-ene-1,12-diol Skeleton

A retrosynthetic analysis of this compound ( 1 ) reveals several key disconnections that can simplify the target molecule into more readily available starting materials. The primary functional groups to consider are the terminal alkene, the tertiary alcohol at C-12, and the primary alcohol at C-1.

A logical primary disconnection is the C11-C12 bond, which simplifies the molecule into two key fragments: a C11 ω-functionalized fragment and a C4 fragment containing the tertiary allylic alcohol moiety. This disconnection is strategically advantageous as it allows for the separate synthesis of two less complex building blocks, which can then be coupled in a convergent manner.

Further disconnection of the C11 fragment can be achieved by functional group interconversion. For instance, an 11-bromo-1-(tert-butyldimethylsilyloxy)undecane ( 3 ) can be envisioned as a precursor, arising from the commercially available 11-bromoundecan-1-ol.

The C4 fragment, 3-methylbut-1-en-3-ol ( 4 ), presents the challenge of a chiral tertiary allylic alcohol. This can be retrosynthetically derived from a ketone, such as butan-2-one, through a nucleophilic addition of a vinyl group.

A simplified retrosynthetic diagram is presented below:

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions, offering an efficient route to chiral building blocks. nih.govrsc.orgrsc.org For the synthesis of precursors to this compound, enzymes can be employed for the stereoselective reduction of a ketone or the resolution of a racemic alcohol.

For example, a racemic mixture of 12-hydroxy-12-methyltetradec-13-en-1-ol could be resolved using a lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols.

Alternatively, a prochiral diketone precursor could be selectively reduced using a ketoreductase (KRED) to generate a chiral hydroxy-ketone, which could then be further elaborated to the target molecule. The use of a one-pot, two-step chemoenzymatic process involving an enantioselective aldol (B89426) reaction followed by an enzymatic reduction has been demonstrated for the synthesis of chiral 1,3-diols and could be adapted for longer-chain diols. nih.gov

| Enzyme Class | Application in Synthesis | Potential Substrate | Product |

| Lipase | Kinetic resolution of racemic alcohol | Racemic 12-hydroxy-12-methyltetradec-13-en-1-ol | Enantiopure alcohol and acylated alcohol |

| Ketoreductase (KRED) | Asymmetric reduction of a ketone | 12-Oxotetradec-13-en-1-al | (S)- or (R)-12-hydroxy-12-methyltetradec-13-en-1-al |

| Ene-reductase (ERED) | Asymmetric reduction of an α,β-unsaturated ketone | 12-Methyltetradec-1-en-3,12-dione | Chiral saturated ketone |

Semi-Synthesis from Related Natural Products

Semi-synthesis, starting from readily available natural products, can be an efficient strategy for the preparation of complex molecules. Long-chain fatty acids and their derivatives, which are abundant in nature, are ideal starting materials for the synthesis of this compound.

For instance, a long-chain unsaturated fatty acid, such as oleic acid, could be a potential starting point. The double bond could be cleaved oxidatively to yield two shorter-chain fragments, one of which could be elaborated to the C11-bromo-1-ol precursor.

Another approach could involve the use of a naturally occurring long-chain hydroxy fatty acid. For example, ricinoleic acid (12-hydroxy-9-octadecenoic acid), while having a different chain length and unsaturation pattern, possesses a hydroxyl group that could serve as a handle for further chemical modifications. Through a series of chain-shortening and functional group manipulations, it could potentially be converted into a key intermediate for the synthesis of the target molecule.

The following table outlines potential natural product precursors and the key transformations required:

| Natural Product Precursor | Key Transformations | Target Intermediate |

| Oleic Acid | Oxidative cleavage, reduction, bromination | 11-Bromo-1-(tert-butyldimethylsilyloxy)undecane |

| Ricinoleic Acid | Chain degradation, functional group manipulation | Chiral ketone precursor |

| Lesquerolic Acid | Oxidative cleavage, reduction | C11-aldehyde precursor |

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis

A plausible linear synthesis for this compound could commence from a long-chain starting material, such as a derivative of dodecanoic acid. The synthesis would involve the introduction of the primary alcohol at one end and the sequential construction of the tertiary allylic alcohol at the other.

A potential linear synthetic route could be envisioned as follows:

Protection of a ω-hydroxy acid: Starting with 12-hydroxydodecanoic acid, the primary alcohol would be protected using a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS) to prevent its interference in subsequent reactions. The carboxylic acid could then be reduced to a primary alcohol, which would also be protected.

Oxidation and Grignard Reaction: The protected diol would be selectively deprotected at one end and oxidized to a ketone. The key tertiary alcohol and terminal alkene functionalities could then be installed simultaneously via a Grignard reaction. chadsprep.com The addition of vinylmagnesium bromide to the ketone would yield the desired this compound skeleton. researchgate.net

Deprotection: The final step would involve the removal of the protecting group on the primary alcohol to yield the target compound.

Convergent Synthesis

For this compound, a convergent strategy would involve the synthesis of two key fragments:

Fragment A: A long-chain fragment containing the primary alcohol, likely protected, and a reactive functional group for coupling (e.g., an organometallic reagent or an electrophile).

Fragment B: A smaller fragment containing the pre-formed tertiary allylic alcohol or a precursor to it.

A potential convergent synthetic route could be proposed as follows:

Synthesis of Fragment A: A long-chain α,ω-difunctionalized alkane, such as 1,10-dibromodecane, could be used as a starting point. One bromine atom could be displaced to install a protected primary alcohol, while the other end could be converted into an organometallic reagent, such as a Grignard or organolithium reagent.

Synthesis of Fragment B: A suitable precursor for the tertiary allylic alcohol, such as a protected α-hydroxy ketone, could be synthesized separately.

Coupling and Elaboration: The two fragments would then be coupled. For instance, the organometallic Fragment A could be reacted with the keto-functionalized Fragment B. Subsequent functional group manipulations, such as the introduction of the vinyl group via a Wittig reaction, would complete the carbon skeleton and install the necessary functionalities. chadsprep.comwikipedia.orgnumberanalytics.comlibretexts.orglibretexts.org

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential construction of the molecule in a step-by-step manner. | Conceptually simpler to plan. | Lower overall yield for multi-step syntheses. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | Higher overall yield, greater flexibility. | May require more complex fragment synthesis. |

Synthesis of Stereoisomers and Diastereomers of this compound

The presence of a chiral center at the C12 position means that this compound can exist as a pair of enantiomers. The synthesis of specific stereoisomers requires the use of stereoselective reactions.

The stereocenter at C12, being a tertiary alcohol, presents a significant challenge for stereocontrol. The development of catalytic asymmetric methods for the synthesis of chiral tertiary alcohols is an active area of research. nih.govresearchgate.netnih.gov

Strategies for stereoselective synthesis could include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. However, finding a suitable chiral precursor for a long-chain aliphatic diol can be difficult.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For the synthesis of chiral this compound, an asymmetric Grignard reaction or a related nucleophilic addition to a ketone precursor could be employed. Chiral ligands complexed to a metal center can create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic Reactions: Biocatalysis, using enzymes such as alcohol dehydrogenases, can offer high enantio- and diastereoselectivity for the synthesis of chiral diols. rsc.org These enzymes can be used for the kinetic resolution of a racemic mixture or for the asymmetric reduction of a prochiral ketone.

The synthesis of diastereomers would be relevant if additional stereocenters were present in analogues of the target molecule. In such cases, controlling the relative stereochemistry between multiple centers would require careful selection of diastereoselective reactions.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

While this compound itself is not a known natural product, its structure, featuring a polyketide-like arrangement of a methyl-substituted alcohol, can inspire the development of new synthetic methods. Polyketides are a large class of natural products with diverse biological activities, and their synthesis is a major focus of organic chemistry.

The structural motifs present in this compound could serve as a model for testing and developing new synthetic reactions, particularly those aimed at:

Long-Range Stereocontrol: Developing methods to control the stereochemistry of a reaction at a site remote from existing functional groups is a significant challenge in organic synthesis. The long aliphatic chain of the target molecule provides a suitable scaffold to explore such transformations.

Site-Selective Functionalization: The presence of two distinct hydroxyl groups (primary and tertiary) allows for the development of selective reagents and catalysts that can differentiate between them. rsc.org This is crucial for the efficient synthesis and modification of poly-functionalized molecules.

Bio-inspired Synthesis: The biosynthesis of long-chain diols in some organisms could provide inspiration for new synthetic strategies. rsc.org Mimicking biosynthetic pathways in the laboratory, for example, through the use of biomimetic catalysts, could lead to highly efficient and selective syntheses.

The development of modular and convergent synthetic routes to access a library of analogues of this compound with variations in chain length, substitution patterns, and stereochemistry would be a valuable endeavor for exploring structure-activity relationships in various contexts.

Biosynthetic Pathway Elucidation of 12 Methyltetradec 13 Ene 1,12 Diol

Precursor Feeding Studies for Identifying Metabolic Origins

To experimentally determine the building blocks of 12-Methyltetradec-13-ene-1,12-diol, precursor feeding studies utilizing isotopically labeled substrates would be essential. phcogrev.comphcogrev.com This technique involves supplying a producing organism with simple metabolic precursors enriched with stable isotopes, such as ¹³C or ²H, and then determining the position of these labels in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.govresearchgate.net

Isotope Labeling Strategies

The core strategy would involve feeding the producing organism with singly or doubly labeled versions of acetate (B1210297) ([1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate) and propionate (B1217596) ([1-¹³C]propionate). nih.govimperial.ac.uk Acetate is the precursor to malonyl-CoA, a common two-carbon extender unit in polyketide and fatty acid synthesis, while propionate is converted to methylmalonyl-CoA, which provides a three-carbon extender unit and is often the source of methyl branches. nih.gov By analyzing the resulting labeling pattern in this compound, the origin of each carbon in the backbone can be deduced. researchgate.net

Tracing of Acetate and Propionate Incorporation

Based on the structure of this compound, a hypothetical incorporation pattern of acetate and propionate can be proposed. The main fourteen-carbon chain is likely assembled from acetate units, while the methyl group at C-12 suggests the incorporation of a propionate-derived unit at this position.

A proposed assembly pathway would involve a starter unit, likely acetyl-CoA, followed by the sequential addition of five malonyl-CoA extender units and one methylmalonyl-CoA unit. The terminal alkene and the two hydroxyl groups are likely the result of post-PKS/FAS modifications.

To verify this hypothesis, feeding experiments with [1-¹³C]acetate and [1-¹³C]propionate would be conducted. The expected labeling pattern is detailed in the table below.

| Carbon Atom | Expected Origin | Expected Labeling from [1-¹³C]acetate | Expected Labeling from [1-¹³C]propionate |

| 1 | Acetate | Labeled | Unlabeled |

| 2 | Acetate | Unlabeled | Unlabeled |

| 3 | Acetate | Labeled | Unlabeled |

| 4 | Acetate | Unlabeled | Unlabeled |

| 5 | Acetate | Labeled | Unlabeled |

| 6 | Acetate | Unlabeled | Unlabeled |

| 7 | Acetate | Labeled | Unlabeled |

| 8 | Acetate | Unlabeled | Unlabeled |

| 9 | Acetate | Labeled | Unlabeled |

| 10 | Acetate | Unlabeled | Unlabeled |

| 11 | Propionate | Unlabeled | Unlabeled |

| 12 | Propionate | Unlabeled | Unlabeled |

| 13 | Propionate | Labeled | Labeled |

| 14 | Propionate | Unlabeled | Unlabeled |

| 12-CH₃ | Propionate | Unlabeled | Unlabeled |

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound would be orchestrated by a series of enzymes encoded by a dedicated gene cluster. nih.govasm.org Identifying and characterizing these enzymes is crucial for a complete understanding of the pathway.

Gene Cluster Mining and Annotation for this compound Production

A common approach to identify the genes responsible for producing a specific natural product is to sequence the genome of the producing organism and search for biosynthetic gene clusters (BGCs). frontiersin.org For a polyketide-derived molecule like this compound, the search would focus on identifying genes encoding a Type I PKS. tandfonline.com These are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of chain elongation. nih.gov The gene cluster would also be expected to contain genes for tailoring enzymes, such as hydroxylases and methyltransferases, as well as regulatory and transport-related genes.

Functional Characterization of Polyketide Synthases or Fatty Acid Synthases

The core of the biosynthetic machinery would be a PKS or a hybrid FAS/PKS system. nih.gov A plausible model for the synthesis of the carbon skeleton of this compound would involve a PKS with a loading module and six extension modules.

The domain organization of this hypothetical PKS is outlined below:

| Module | Acyltransferase (AT) Specificity | Modifying Domains |

| Loading | Acetyl-CoA | - |

| Module 1 | Malonyl-CoA | Ketoreductase (KR) |

| Module 2 | Malonyl-CoA | Ketoreductase (KR) |

| Module 3 | Malonyl-CoA | Ketoreductase (KR) |

| Module 4 | Malonyl-CoA | Ketoreductase (KR) |

| Module 5 | Malonyl-CoA | Ketoreductase (KR) |

| Module 6 | Methylmalonyl-CoA | Ketoreductase (KR), Dehydratase (DH) |

| Thioesterase (TE) | - | - |

Each extension module would contain a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). nih.gov The ketoreductase (KR) domain would be active in all modules to reduce the β-keto group formed during chain extension. The dehydratase (DH) domain in the final module would be responsible for creating the double bond between C-13 and C-14. The entire process would conclude with the release of the polyketide chain from the enzyme, likely catalyzed by a thioesterase (TE) domain. rsc.org

Investigation of Hydroxylases and Methyltransferases Involved

The final structure of this compound features two hydroxyl groups at positions C-1 and C-12. The hydroxyl group at C-12 would be introduced by the KR domain in the sixth module of the PKS. The hydroxyl group at C-1, however, is likely installed after the polyketide chain is released from the PKS. This would require a separate hydroxylase enzyme, likely a cytochrome P450 monooxygenase or another type of hydroxylase, encoded within the same gene cluster.

The methyl group at C-12 is proposed to originate from the incorporation of a methylmalonyl-CoA extender unit by the sixth PKS module. nih.gov While a separate methyltransferase could theoretically add this methyl group, its placement on the backbone is more characteristic of PKS module-directed incorporation. nih.gov Therefore, a dedicated post-PKS methyltransferase is not expected to be involved in the formation of this specific feature.

Information regarding the chemical compound “this compound” is not available in the provided search results.

Extensive research has been conducted to gather information on the biosynthetic pathway and metabolic engineering of this compound. However, no specific data or research findings relating to the elucidation of its biosynthetic pathway, post-modification steps, or metabolic engineering strategies for its enhanced production were found.

The search results did provide general information on the biosynthesis of other diol compounds and various metabolic engineering strategies employed for enhancing diol production in microorganisms like Escherichia coli. These strategies include the optimization of biosynthetic pathways, enhancement of cofactor supply, and reprogramming of metabolic networks. nih.gov

Research into the biosynthesis of various diols has led to the development of platform pathways that utilize amino acid synthesis routes, channeling metabolic flux towards diol formation through a series of enzymatic reactions. nih.gov These platforms often involve a combination of oxidation and reduction reactions to form the necessary hydroxyl groups. nih.gov

Furthermore, metabolic engineering has been successfully applied to improve the production of diols such as 1,5-pentanediol (B104693) in Corynebacterium glutamicum. This involved the creation of a strain capable of producing a key precursor and the subsequent optimization of the conversion pathway to the final diol product. nih.gov

While these findings highlight the advancements in the biosynthesis and metabolic engineering of various diols, it is important to reiterate that no information specific to this compound could be retrieved. The other search results pertained to different, unrelated chemical compounds. nih.govnist.govnist.govgoogle.comnih.gov

Therefore, the requested article focusing on the biosynthetic pathway elucidation and metabolic engineering of this compound cannot be generated based on the available information.

Mechanistic Biological Investigations of 12 Methyltetradec 12 Ene 1,12 Diol

Structure-Activity Relationship (SAR) Studies of 12-Methyltetradec-13-ene-1,12-diol Derivatives5.3.1. Design and Synthesis of Analogue Libraries for SAR Determination5.3.2. Correlation of Structural Features with Biological Responses5.3.3. Computational Modeling and Docking Studies for Ligand-Target Interactions

Without any foundational research on the synthesis, biological activity, or molecular interactions of 12-Methyltetradec-12-ene-1,12-diol, it is not possible to provide the detailed, data-driven article as requested. Further research would be required to be initiated on this specific compound to generate the type of information sought.

Ecological and Chemoecological Roles of 12 Methyltetradec 13 Ene 1,12 Diol

Occurrence and Distribution in Biological Systems

Identification in Specific Organisms or Environments

No information available.

Quantitative Analysis in Natural Samples

No information available.

Interspecies Chemical Communication Research

Role in Allelopathy or Symbiotic Interactions

No information available.

Investigation as a Pheromone or Kairomone Component

No information available.

Influence on Microbiome Composition and Function

No information available.

Advanced Methodologies and Future Directions in 12 Methyltetradec 13 Ene 1,12 Diol Research

Development of Novel Analytical Techniques for 12-Methyltetradec-13-ene-1,12-diol Detection and Quantification

The accurate detection and quantification of this compound in complex biological matrices are paramount for understanding its distribution, metabolism, and function. Given its structure as a long-chain diol, established analytical methods can be adapted and refined for its specific characteristics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a diol like this compound, derivatization of the hydroxyl groups, for instance through silylation, would be necessary to increase its volatility and improve chromatographic performance. The resulting mass spectrum would provide a unique fragmentation pattern, enabling its identification.

Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific alternative that may not require derivatization. nih.govmdpi.comnih.gov Reversed-phase liquid chromatography could effectively separate the compound from other lipids based on its hydrophobicity. nih.gov Electrospray ionization (ESI) in both positive and negative modes would be employed to generate ions for mass analysis. nih.gov The use of derivatizing agents that introduce a permanently charged group can significantly enhance ionization efficiency and, consequently, the sensitivity of the method. mdpi.commdpi.com High-resolution mass spectrometry would allow for the determination of the elemental composition, further confirming the identity of the compound.

Quantitative analysis can be achieved using stable isotope dilution assays, where a labeled internal standard of this compound is introduced into the sample. nih.gov This approach corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

| Analytical Technique | Application to this compound | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification following derivatization. | Requires derivatization of hydroxyl groups (e.g., silylation) to increase volatility. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity and high-specificity identification and quantification. mdpi.comthermofisher.com | Can be performed with or without derivatization. ESI in both positive and negative modes should be explored. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition. | Provides high confidence in identification. |

| Stable Isotope Dilution Assay | Gold standard for quantification. | Requires synthesis of an isotopically labeled internal standard. |

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological relevance of this compound, a systems-level approach integrating various "omics" technologies is essential. This will enable the elucidation of its biosynthetic pathways, its metabolic fate, and its functional roles within the cell.

Lipidomics is the large-scale study of lipids in biological systems. Targeted lipidomics approaches can be developed to specifically measure the levels of this compound and related metabolites in different tissues and cellular compartments under various physiological or pathological conditions. nih.govnih.gov This can reveal correlations between its abundance and specific cellular states.

Transcriptomics , the study of the complete set of RNA transcripts, can identify the genes responsible for the biosynthesis of this compound. The structure of this compound suggests it may be a product of a polyketide synthase (PKS) or a fatty acid synthase (FAS) pathway. wikipedia.orgmdpi.com By analyzing the gene expression profiles of organisms that produce this compound, it is possible to identify the specific PKS or FAS gene clusters that are upregulated. nih.govsciepublish.com

Proteomics , the large-scale study of proteins, can identify the enzymes involved in the biosynthesis and metabolism of this compound. Furthermore, proteomics can uncover protein interaction partners of this lipid, providing insights into its mechanism of action.

| Omics Technology | Application in this compound Research | Expected Insights |

| Lipidomics | Quantification of the compound and its metabolites in various biological samples. nih.gov | Understanding of its distribution, abundance, and metabolic fate. |

| Transcriptomics | Identification of biosynthetic gene clusters by analyzing gene expression. nih.govsciepublish.com | Elucidation of the genetic basis of its production. |

| Proteomics | Identification of biosynthetic enzymes and interacting proteins. | Understanding of its synthesis, metabolism, and functional protein networks. |

Chemoinformatic and Machine Learning Approaches for Structure-Function Prediction

In the absence of extensive experimental data, chemoinformatic and machine learning tools offer powerful in silico methods to predict the biological activities and potential targets of this compound. qima-lifesciences.comlongdom.org

By representing the molecule's structure as a set of numerical descriptors, it can be compared to large databases of compounds with known biological activities. oup.com Quantitative Structure-Activity Relationship (QSAR) models can then be used to predict its potential bioactivities. longdom.org These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Machine learning algorithms, such as decision trees and neural networks, can be trained on existing lipid data to classify novel lipids and predict their functions. oup.comresearchgate.net For instance, a model could predict whether this compound is likely to interact with specific protein families, such as nuclear receptors or enzymes involved in signaling pathways. nih.gov These predictions can then guide experimental validation, saving significant time and resources. qima-lifesciences.com

| Computational Approach | Application to this compound | Predicted Information |

| Quantitative Structure-Activity Relationship (QSAR) | Predict bioactivity based on structural similarity to known active compounds. longdom.org | Potential therapeutic applications (e.g., anti-inflammatory, anti-cancer). |

| Machine Learning Models | Classify the lipid and predict its function and protein targets. researchgate.netrsc.orgnih.gov | Likely biological pathways it may be involved in. |

| Molecular Docking | Simulate the interaction of the compound with known protein structures. | Identification of potential protein binding partners and mechanism of action. |

Exploration of Hybrid Biosynthetic-Synthetic Pathways for this compound Diversification

The modular nature of polyketide synthases (PKSs) offers exciting possibilities for generating structural analogs of this compound with potentially enhanced or novel biological activities. nih.govacs.org The biosynthesis of this compound likely involves a Type I PKS, where different enzymatic domains are responsible for the incorporation of specific building blocks and for the chemical modifications of the growing polyketide chain. escholarship.orgasm.org

By genetically engineering these PKS modules, it is possible to create hybrid enzymes that produce a diverse array of new compounds. nih.govescholarship.org For example, by swapping the acyltransferase (AT) domain of one module with another that has a different substrate specificity, the carbon backbone of the resulting molecule can be altered. escholarship.org Similarly, modifying or deleting the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains can change the degree of reduction at specific positions, leading to the introduction or removal of hydroxyl groups and double bonds.

This combinatorial biosynthesis approach, guided by our understanding of PKS enzymology, can be used to generate a library of this compound derivatives. nih.gov These new molecules can then be screened for improved biological properties, demonstrating the power of synthetic biology to expand chemical diversity.

Unexplored Biological Activities and Mechanistic Hypotheses

Based on its chemical structure, several hypotheses can be formulated regarding the potential biological activities of this compound. Long-chain fatty acids and their derivatives are known to play crucial roles in a variety of cellular processes.

The C15 backbone of this compound is particularly interesting, as other C15 fatty acids, such as pentadecanoic acid, have been shown to possess beneficial effects on metabolic health, inflammation, and longevity. nih.govnih.govpreprints.orgresearchgate.net It is plausible that this compound shares some of these properties. Its unsaturated nature and hydroxyl groups may confer specific activities, for instance, by interacting with cell membranes and modulating their fluidity and signaling properties. preprints.org

The diol functionality suggests it could act as a signaling molecule, similar to other lipid mediators like eicosanoids. nih.gov It could be a substrate for enzymes that further modify it, leading to a cascade of bioactive products. Potential activities that warrant investigation include anti-inflammatory, anti-proliferative, and anti-microbial effects.

| Hypothesized Biological Activity | Structural Basis and Rationale | Potential Therapeutic Area |

| Anti-inflammatory | Similar to other bioactive lipids that modulate inflammatory pathways. nih.gov | Inflammatory diseases, autoimmune disorders. |

| Metabolic Regulation | Odd-chain fatty acids are linked to improved metabolic health. nih.govpreprints.org | Type 2 diabetes, metabolic syndrome. |

| Membrane Modulation | Incorporation into lipid bilayers could alter membrane properties. | Diseases associated with membrane dysfunction. |

| Signaling Molecule | Hydroxyl groups could be sites for phosphorylation or other modifications. | Various, depending on the signaling pathway affected. |

Potential as a Molecular Probe for Biological Systems

The unique structure of this compound makes it an excellent candidate for development into a molecular probe to study lipid biology. By chemically modifying the molecule with reporter tags, its behavior within living cells can be visualized and tracked. nih.govthermofisher.com

A fluorescent dye could be attached to one of the hydroxyl groups or the terminal end of the molecule. biologists.com The resulting fluorescent lipid analog could then be introduced into cells, and its subcellular localization and trafficking could be monitored using advanced microscopy techniques. nih.gov This would provide valuable information on which organelles or membrane domains the compound preferentially accumulates in.

Furthermore, a photoreactive group could be incorporated into the structure of this compound. rsc.org Upon photoactivation, this group would form a covalent bond with nearby molecules, allowing for the identification of its protein and lipid interaction partners. rsc.org This powerful technique, known as photo-affinity labeling, can provide a snapshot of the molecular environment of the lipid within the cell.

Future Perspectives and Broader Implications for Chemical Biology

The exploration of novel lipid molecules like this compound holds immense promise for advancing our understanding of chemical biology. The convergence of sophisticated analytical techniques, systems-level omics approaches, predictive computational models, and powerful synthetic biology tools provides an unprecedented opportunity to rapidly characterize such compounds and unlock their biological potential.

The insights gained from studying this compound could have broad implications. Elucidating its biosynthetic pathway could reveal new enzymatic functions and mechanisms. Discovering its biological activities could lead to the development of new therapeutic agents for a range of diseases. Its use as a molecular probe could shed new light on the intricate processes of lipid trafficking and signaling.

Ultimately, the comprehensive investigation of this compound will not only expand our knowledge of lipid science but also provide a blueprint for the systematic study of other novel natural products, accelerating the pace of discovery in chemical biology and drug development.

Q & A

Q. What are the optimal reaction conditions for synthesizing 12-Methyltetradec-13-ene-1,12-diol to maximize yield and selectivity?

Methodological Answer: Synthesis requires precise control of reaction parameters. Key factors include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent selection: Use polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates.

- Catalyst optimization: Test transition-metal catalysts (e.g., palladium-based) for alkene functionalization.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the diol isomer . Validate purity using TLC or HPLC.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm hydroxyl and alkene positions. For example, hydroxyl protons appear as broad singlets (~1–5 ppm), while allylic protons resonate at 5.2–5.8 ppm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) detects molecular ion peaks at m/z 256.24 (CHO) and fragments indicating cleavage at the alkene.

- Infrared Spectroscopy (IR): Identify O–H stretches (3200–3600 cm) and C=C stretches (~1640 cm) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Storage: Keep in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation.

- Incompatible materials: Avoid strong acids/oxidizers (e.g., HNO, KMnO) to prevent exothermic decomposition .

- Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported analytical data for this compound (e.g., conflicting NMR shifts)?

Methodological Answer:

- Standardize protocols: Ensure consistent solvent (e.g., CDCl), temperature (25°C), and internal standards (e.g., TMS) across experiments.

- Isomer validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

- Collaborative validation: Cross-reference results with independent labs using identical samples .

Q. What mechanisms explain the biological activity of this compound in cellular systems?

Methodological Answer:

- Pathway analysis: Use transcriptomics/proteomics to identify upregulated/downregulated genes (e.g., apoptosis regulators like Bcl-2 or caspase-3).

- Docking studies: Model interactions with cellular receptors (e.g., lipid-binding proteins) to predict binding affinity.

- Functional assays: Treat cancer cell lines (e.g., MCF-7) and measure apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can experimental designs account for the stability limitations of this compound under varying pH and temperature?

Methodological Answer:

- Stability profiling: Conduct accelerated degradation studies (40–60°C, pH 3–9) with HPLC monitoring.

- Kinetic modeling: Determine degradation rate constants () and half-life () to predict shelf-life.

- Stabilizers: Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidation .

Q. What strategies validate the environmental relevance of this compound in geochemical proxies (e.g., temperature reconstructions)?

Methodological Answer:

- Calibration experiments: Correlate diol abundance with controlled temperature gradients in marine sediment cores.

- Exclusion criteria: Omit samples with high freshwater influence (salinity <32 ppt) or co-occurring contaminants (e.g., Proboscia-derived diols) to reduce bias.

- Multiproxy validation: Compare with independent biomarkers (e.g., alkenones) to assess consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.